

Vilaprisan vs. Onapristone in Endometrial Cancer Models: A Comparative Guide

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Compound of Interest

Compound Name: PR antagonist 1

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A detailed comparison of two progesterone receptor antagonists, Vilaprisan and Onapristone, reveals differing levels of investigation and available data in the context of endometrial cancer. While Onapristone has been evaluated in preclinical endometrial cancer models, data for Vilaprisan in this specific indication is notably scarce, with its development primarily focused on uterine fibroids and endometriosis before being discontinued due to long-term safety concerns.

This guide provides a comprehensive overview of the existing experimental data for both compounds, highlighting their mechanisms of action, preclinical efficacy, and the experimental protocols used in their evaluation.

Mechanism of Action

Both Vilaprisan and Onapristone are antagonists of the progesterone receptor (PR), a key driver in hormone-responsive cancers. However, they are classified into different categories based on their interaction with the PR.

Onapristone is a Type I PR antagonist. This class of antagonists prevents the progesterone receptor from binding to DNA, thereby inhibiting the transcription of progesterone-responsive genes.[1][2] This action blocks both ligand-dependent and ligand-independent PR activity.[3]

Vilaprisan is a selective progesterone receptor modulator (SPRM) with potent antagonistic activity.[4] While detailed molecular interaction studies in endometrial cancer models are not available, SPRMs typically compete with progesterone for binding to the PR, leading to a conformational change in the receptor that prevents its normal function.

Preclinical Performance in Endometrial Cancer Models

Direct comparative studies of Vilaprisan and Onapristone in endometrial cancer models have not been identified in the available literature. The following sections summarize the individual preclinical data for each compound.

Onapristone: Evidence in Endometrial Cancer

Preclinical studies have demonstrated the anti-tumor activity of Onapristone in progesterone receptor-positive (PR+) endometrial cancer models.

In Vitro Studies:

In the PR-positive Ishikawa human endometrial cancer cell line, Onapristone has been shown to reduce cell viability and induce apoptosis.^[5] However, it has been noted that many uterine cancer cell lines exhibit relative resistance to Onapristone as a monotherapy.^[5]

In Vivo Studies:

In an orthotopic mouse model using Ishikawa cells, Onapristone treatment resulted in a significant reduction in tumor weight and the number of tumor nodules compared to a control group.^[5] Specifically, there was a 65.5% reduction in tumor weight and a 63.6% decrease in the number of tumor nodules.^[5]

Vilaprisan: Limited Data in Endometrial Cancer

There is a notable lack of published preclinical studies evaluating the efficacy of Vilaprisan specifically in endometrial cancer models. The development of Vilaprisan was focused on uterine fibroids and endometriosis. While some research indicated that genes regulated by Vilaprisan are overexpressed in endometrial carcinoma, this does not provide direct evidence of its therapeutic efficacy in this cancer type.^[4] The clinical development of Vilaprisan was ultimately terminated due to adverse findings in long-term preclinical toxicology studies in rodents.

Data Summary

The following tables provide a structured overview of the available quantitative data for Onapristone and Vilaprisan.

Table 1: In Vitro Efficacy of Onapristone in Ishikawa Endometrial Cancer Cells

| Parameter | Cell Line | Treatment | Result | Citation |
|----------------|-----------|------------------------|----------------------------------|----------|
| Cell Viability | Ishikawa | Onapristone | Dose-dependent reduction | [5] |
| Apoptosis | Ishikawa | 20 μ M Onapristone | Significant increase vs. control | [5] |

Table 2: In Vivo Efficacy of Onapristone in an Orthotopic Endometrial Cancer Mouse Model

| Parameter | Model | Treatment | Result | Citation |
|------------------------|---|-------------|-----------------------------|----------|
| Tumor Weight Reduction | Ishikawa cell-derived orthotopic tumors | Onapristone | 65.5% reduction vs. control | [5] |
| Tumor Nodule Reduction | Ishikawa cell-derived orthotopic tumors | Onapristone | 63.6% reduction vs. control | [5] |

Table 3: In Vitro Potency of Vilaprisan (General)

| Parameter | Target | IC50 | Citation |
|---------------|-------------------------|---|----------|
| PR Antagonism | Progesterone Receptor A | Not available in endometrial cancer cells | |
| PR Antagonism | Progesterone Receptor B | Not available in endometrial cancer cells | |

Note: IC50 values for Vilaprisan in endometrial cancer cell lines are not available in the reviewed literature.

Experimental Protocols

Onapristone In Vitro Studies

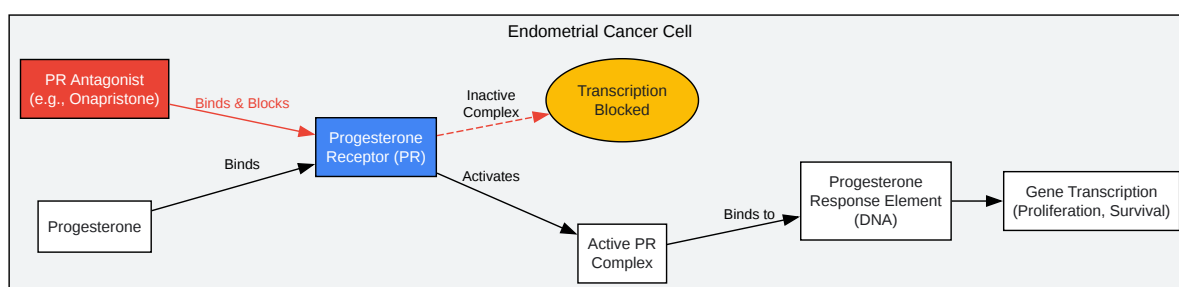
- **Cell Viability Assay:** Ishikawa cells were treated with varying concentrations of Onapristone for 72 hours. Cell viability was assessed to determine the dose-dependent effects of the compound.[5]
- **Apoptosis Assay:** Ishikawa cells were treated with 20 μ M Onapristone for 72 hours. The rate of apoptosis was then measured and compared to control-treated cells.[5]

Onapristone In Vivo Study

- **Orthotopic Mouse Model:** An orthotopic mouse model of uterine cancer was established using Ishikawa cells. The mice were then treated with Onapristone. Tumor growth was monitored, and at the end of the study, tumor weight and the number of tumor nodules were measured and compared to a control group.[5]

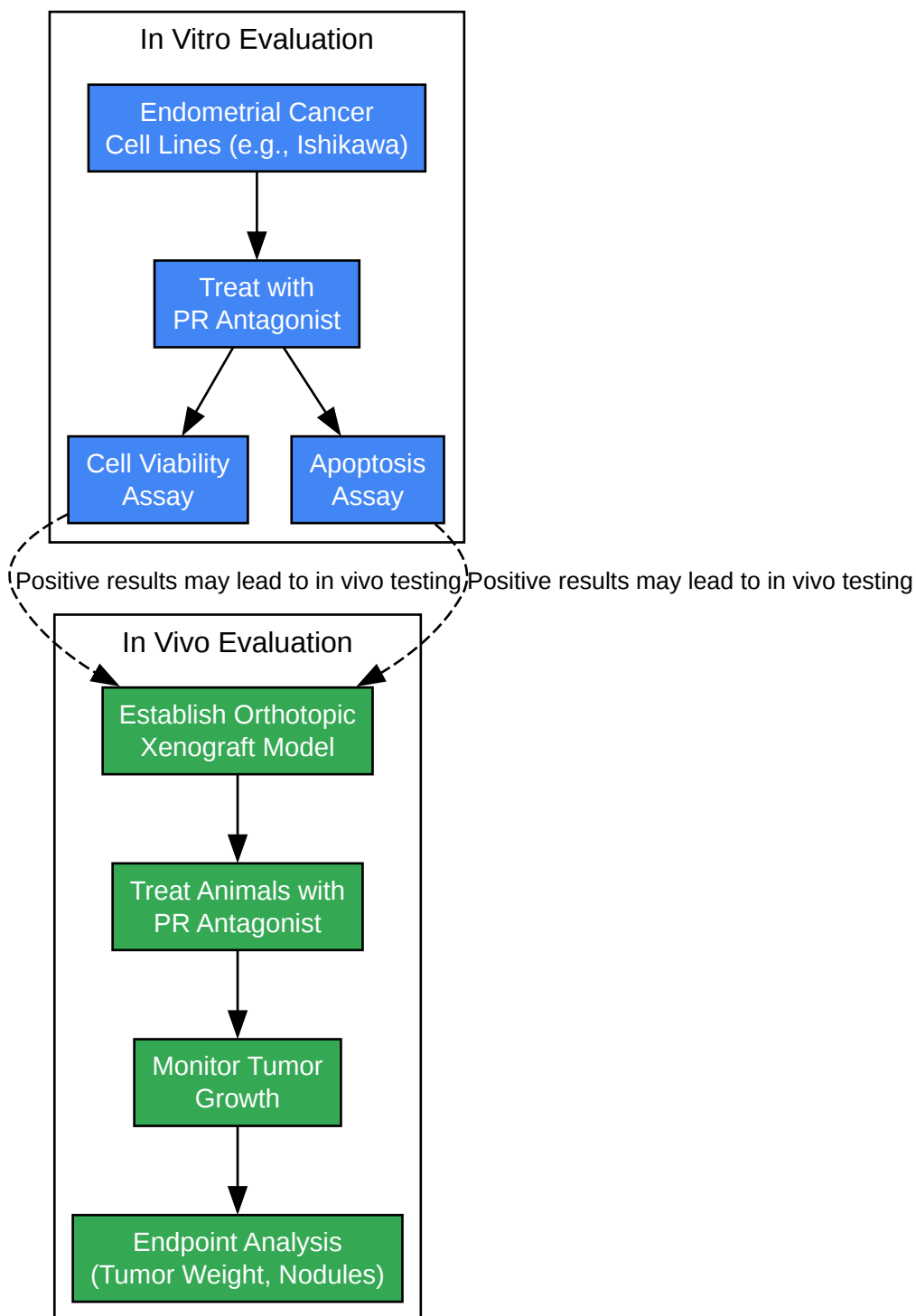
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of progesterone receptor antagonists and a typical experimental workflow for evaluating these compounds.



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PR Antagonist Mechanism of Action

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Preclinical Evaluation Workflow

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